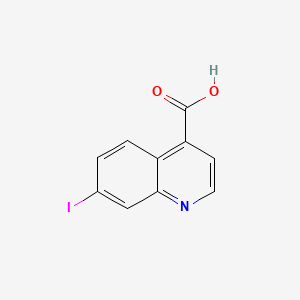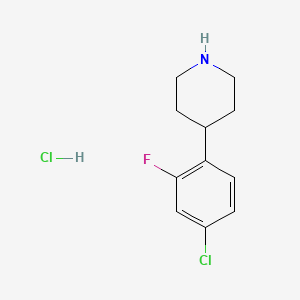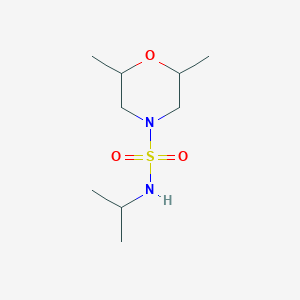
2-Chloro-5-methylbenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring substituted with chlorine and methyl groups. This compound is known for its stability and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylbenzenesulfonyl fluoride typically involves the reaction of 2-Chloro-5-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method provides a straightforward and efficient route to obtain the desired sulfonyl fluoride.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols under suitable conditions.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions when combined with appropriate reagents.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiocyanates.
Oxidation: Oxidized derivatives of the benzene ring.
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-5-methylbenzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.
Industry: Employed in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methylbenzenesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity by blocking the active site or altering the protein’s conformation . The compound’s stability and resistance to hydrolysis under physiological conditions make it a valuable tool in chemical biology and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-methylbenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Chloro-5-methylbenzenesulfonyl chloride: The precursor to 2-Chloro-5-methylbenzenesulfonyl fluoride, differing only in the halogen attached to the sulfonyl group.
Uniqueness
This compound is unique due to its balanced reactivity and stability. Unlike sulfonyl chlorides, which are highly reactive and prone to hydrolysis, sulfonyl fluorides offer a more controlled reactivity, making them suitable for applications requiring selective covalent modification of biomolecules .
Propiedades
Número CAS |
25300-24-7 |
|---|---|
Fórmula molecular |
C7H6ClFO2S |
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
2-chloro-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |
Clave InChI |
WDFLVNAFGWTULL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)










![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)

